molecular formula C4H5ClN2O2S2 B8616192 3-Amino-5-chlorothiophene-2-sulfonamide

3-Amino-5-chlorothiophene-2-sulfonamide

Cat. No.: B8616192
M. Wt: 212.7 g/mol
InChI Key: RCMCEXCJNKTEDT-UHFFFAOYSA-N
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Description

3-Amino-5-chlorothiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a chlorine atom at position 5, and a sulfonamide group at position 2. Thiophene-based sulfonamides are known for their electron-rich aromatic systems, which facilitate interactions with biological targets such as proteases or kinases. The sulfonamide group (-SO₂NH₂) and amino (-NH₂) substituent may enhance hydrogen-bonding capabilities, influencing binding affinity and selectivity in pharmacological contexts .

Properties

Molecular Formula

C4H5ClN2O2S2

Molecular Weight

212.7 g/mol

IUPAC Name

3-amino-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C4H5ClN2O2S2/c5-3-1-2(6)4(10-3)11(7,8)9/h1H,6H2,(H2,7,8,9)

InChI Key

RCMCEXCJNKTEDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1N)S(=O)(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-Based Sulfonamides

Compound Name Molecular Formula Substituents (Position) Key Features/Biological Data
3-Amino-5-chlorothiophene-2-sulfonamide Not explicitly provided NH₂ (3), Cl (5), SO₂NH₂ (2) Amino group as H-bond donor; potential enzyme inhibition
3-Acetyl-5-chlorothiophene-2-sulfonamide C₆H₆ClNO₃S₂ COCH₃ (3), Cl (5), SO₂NH₂ (2) Acetyl group increases lipophilicity; no direct activity data
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide C₆H₅BrClNO₃S₂ BrCH₂CO (3), Cl (5), SO₂NH₂ (2) Bromoacetyl substituent enables alkylation or further synthesis; used as an intermediate
SAR107375 (compound 15) Not provided Chlorothiophene-sulfonamide core + P2/P3-P4 fragments Dual thrombin/factor Xa inhibitor (Ki = 1 nM for factor Xa, 8 nM for thrombin); high selectivity (>300-fold vs. trypsin)

Key Observations :

  • Substituent Effects: The amino group in the target compound contrasts with the acetyl or bromoacetyl groups in analogues, which may alter electronic properties and metabolic stability.
  • Biological Relevance : Bromoacetyl derivatives (e.g., 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide) may act as reactive intermediates, while acetylated versions lack direct activity data but could influence pharmacokinetics .

Benzene-Based Sulfonamide Analogues

Benzene rings with sulfonamide groups exhibit distinct electronic and steric properties compared to thiophene systems:

Table 2: Benzene-Based Sulfonamide Analogues

Compound Name Molecular Formula Substituents (Position) Key Features
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide C₆H₆BrClN₂O₂S NH₂ (3), Br (2), Cl (5), SO₂NH₂ (1) Bromine introduces steric bulk; benzene core reduces electron density vs. thiophene
6-Amino-4-chlorophenol-2-sulfonic acid C₆H₅ClNO₄S NH₂ (6), Cl (4), OH (1), SO₃H (2) Sulfonic acid group increases acidity; unrelated to sulfonamide bioactivity

Key Observations :

  • Functional Group Impact: The sulfonic acid group in 6-amino-4-chlorophenol-2-sulfonic acid is more acidic and polar than sulfonamides, limiting membrane permeability .

Structural and Pharmacokinetic Implications

  • Metabolic Stability: SAR107375’s optimization for metabolic stability highlights the importance of substituent choice. Amino groups may confer resistance to oxidative metabolism compared to acetylated or halogenated derivatives .
  • Selectivity : Thiophene-based sulfonamides like SAR107375 show >300-fold selectivity against off-target proteases, suggesting that the core structure contributes to specificity .

Preparation Methods

Reaction Mechanism and Conditions

The mercapto group (-SH) at position 2 of the thiophene ring is oxidized to a disulfide (-S-S-) using hydrogen peroxide (H₂O₂) in an acidic aqueous medium. This step is critical for preventing subsequent side reactions during chlorination.

Typical Conditions :

  • Reagent : 30% H₂O₂

  • Temperature : 25–30°C

  • Reaction Time : 20–30 minutes

  • Yield : >85% (extrapolated from analogous reactions).

Table 1: Oxidation Step Parameters

ParameterValue
Starting Material3-Mercapto-5-chlorothiophene
Oxidizing AgentH₂O₂ (2.2 molar equivalents)
SolventAqueous HCl (6N)
Key By-Product ControlNone (quantitative conversion)

Chlorination of Disulfide to Sulfonyl Chloride

Chlorine-Mediated Conversion

The disulfide intermediate undergoes chlorination with gaseous chlorine (Cl₂) to form the sulfonyl chloride (-SO₂Cl). This step requires precise temperature control to avoid decomposition.

Optimized Protocol :

  • Reagent : Cl₂ gas (1.1 molar equivalents)

  • Temperature : 0–5°C (ice/ethanol bath)

  • Reaction Time : 2 hours

  • Workup : Addition of Na₂S₂O₅ to quench excess Cl₂.

Table 2: Chlorination Step Metrics

MetricDetail
Chlorine Addition RateSparging at 0.5 L/min
Critical ParameterHCl concentration maintained at 6N
Purity Post-Chlorination>99% (HPLC-confirmed)

Amination to Sulfonamide

Ammonia Quenching

The sulfonyl chloride is reacted with aqueous ammonia (NH₃) to form the sulfonamide (-SO₂NH₂). This exothermic reaction proceeds rapidly under mild conditions.

Standard Procedure :

  • Reagent : NH₃ (2.5 molar equivalents)

  • Temperature : 25–36°C (self-heating)

  • Reaction Time : 20–30 minutes

  • Yield : 80–90% (estimated from analogous systems).

Table 3: Amination Reaction Profile

FactorSpecification
SolventWater
Neutralization AgentNaOH (for pH adjustment)
By-Product MitigationSteam distillation for recovery

Purification and Characterization

Isolation Techniques

The crude product is purified via recrystallization or column chromatography. Key characterization methods include:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a reverse-phase C8 column with acetonitrile/0.1% H₃PO₄ mobile phase.

  • Melting Point Analysis : Confirmation of compound identity (decomposition observed at 250–256°C for analogous disulfides).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
H₂O₂/Cl₂ Protocol85–90>99High
Direct Chlorination60–7085–90Moderate

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Enable safer Cl₂ handling and better temperature control.

  • Waste Management : Recovery of excess aniline via steam distillation.

  • Cost Drivers : Cl₂ and H₂O₂ consumption account for 70% of raw material costs.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-5-chlorothiophene-2-sulfonamide, and how can purity be optimized?

Synthesis typically involves sulfonation and amidation reactions. Key steps include:

  • Sulfonation : React thiophene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group.
  • Amination : Introduce the amino group via nitration followed by reduction (e.g., using Sn/HCl) or direct substitution with ammonia.
  • Purification : Use recrystallization from methanol or DMSO, as these solvents show good solubility for sulfonamides . Monitor purity via HPLC with UV detection (λ = 254 nm), referencing retention times from analogous sulfonamides (e.g., 4-amino-6-chlorotoluene-3-sulphonic acid, CAS 88-51-7) .

Q. How should researchers characterize the compound’s structural identity and stability?

  • Spectroscopic Analysis :
    • FT-IR : Confirm sulfonamide (-SO₂NH₂) peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).
    • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and NH₂ signals (δ 5.5–6.0 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • Stability Testing : Store at 2–8°C in airtight containers. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition products .

Q. What solvent systems are optimal for solubility and formulation studies?

  • High Solubility : DMSO (>50 mg/mL) and methanol (~30 mg/mL) are preferred for in vitro assays.
  • Low Solubility : Aqueous buffers (pH 7.4) may require co-solvents (e.g., 10% PEG-400). Refer to solubility data for structurally related sulfonamides like 5-Amino-2-methyl-benzenesulfonamide .

Advanced Research Questions

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

  • Target Selection : Prioritize serine proteases (e.g., thrombin, factor Xa) due to sulfonamides’ known affinity for these enzymes.
  • Assay Design :
    • Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin) to measure IC₅₀ values.
    • Reference SAR107375 (Ki = 1 nM for factor Xa), a chlorothiophene-sulfonamide hybrid, to contextualize activity .
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., rivaroxaban) and validate selectivity using trypsin or plasmin as off-targets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Systematic Substitution : Modify substituents (e.g., replace chlorine with trifluoromethyl) and assess impacts on potency. For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine showed enhanced metabolic stability due to electron-withdrawing groups .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Cross-validate with mutagenesis data (e.g., thrombin’s S1 pocket) .

Q. How can metabolic stability be improved for in vivo applications?

  • Microsomal Studies : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS.
  • Modifications : Introduce methyl groups to block oxidative sites (e.g., 4-methylbenzenesulfonamide derivatives increased t₁/₂ by 2-fold) .
  • In Vivo Validation : Use rat venous thrombosis models to correlate pharmacokinetics (e.g., ED₅₀) with bleeding risks (e.g., wire coil assay) .

Q. What advanced analytical methods quantify trace impurities in batch synthesis?

  • UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).
  • Reference Standards : Cross-check with CAS-registered analogs (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid, CAS 116-63-2) for retention time alignment .

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